4-amino-N-(tert-butyl)benzamide

Catalog No.
S676889
CAS No.
93483-71-7
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-N-(tert-butyl)benzamide

CAS Number

93483-71-7

Product Name

4-amino-N-(tert-butyl)benzamide

IUPAC Name

4-amino-N-tert-butylbenzamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

IBSCJDKXUQIEPQ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N

Chemical Intermediate:

4-amino-N-(tert-butyl)benzamide is primarily utilized as a chemical intermediate in the synthesis of various pharmaceuticals [, , ]. Its structure features an amide bond formed between the carbonyl group of a benzoic acid and the amino group of a tert-butyl amine. This functional group combination allows for further chemical modifications, making it a versatile building block for more complex molecules.

Synthesis of Pharmaceuticals:

One documented application of 4-amino-N-(tert-butyl)benzamide involves its role in the synthesis of 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide, a key intermediate in the production of certain pharmaceuticals []. This conversion involves the reaction of 4-amino-N-(tert-butyl)benzamide with a chloromethylating agent, typically under acidic or heated conditions.

Alternative Synthetic Routes:

While the synthesis of 4-amino-N-(tert-butyl)benzamide from 4-aminobenzoyl chloride and tert-butanol is a common method, alternative routes exist. One alternative involves the condensation reaction of 4-aminobenzaldehyde and hydrazine in the presence of chloroform and hydrochloric acid []. This approach demonstrates the versatility of synthetic pathways for this molecule.

  • Origin: This compound can be synthesized in a laboratory from readily available starting materials [].
  • Significance: 4-amino-N-(tert-butyl)benzamide serves as a chemical intermediate. This means it's a building block used in the synthesis of other molecules, potentially including pharmaceuticals [].

Molecular Structure Analysis

  • Key features: The molecule consists of a central benzene ring (six carbon atoms arranged in a ring) with an amide group (C=O-N) attached at one position and a tert-butyl group (C(CH3)3) attached to the nitrogen atom in the amide group [].
  • Notable aspects: The presence of the amide group allows for hydrogen bonding with other molecules, which can influence its chemical properties and reactivity [].

Chemical Reactions Analysis

  • Synthesis: One method for synthesizing 4-amino-N-(tert-butyl)benzamide involves reacting 4-aminobenzoyl chloride with tert-butanol []. This reaction is an example of amide bond formation.

Balanced chemical equation:

C6H5-COCl (4-aminobenzoyl chloride) + (CH3)3COH (tert-butanol) → C6H5-CON(CH3)3 (4-amino-N-(tert-butyl)benzamide) + HCl (hydrogen chloride) []

  • Decomposition: Detailed information on the decomposition pathways of 4-amino-N-(tert-butyl)benzamide is not readily available in scientific literature.

Physical And Chemical Properties Analysis

  • Data on specific properties like melting point, boiling point, and solubility is currently unavailable in public scientific databases.

4-amino-N-(tert-butyl)benzamide doesn't have a known biological function or mechanism of action itself. As a chemical intermediate, it's not intended for biological applications [].

  • Safety information on 4-amino-N-(tert-butyl)benzamide is limited. Due to the presence of an amide group, it's advisable to handle the compound with standard laboratory precautions for organic chemicals, including wearing gloves and working in a fume hood [].

XLogP3

1.5

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93483-71-7

Wikipedia

4-amino-N-(tert-butyl)benzamide

Dates

Modify: 2023-08-15

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